molecular formula C9H11NO3 B1601409 Ethyl 5-(hydroxymethyl)picolinate CAS No. 50501-35-4

Ethyl 5-(hydroxymethyl)picolinate

Cat. No.: B1601409
CAS No.: 50501-35-4
M. Wt: 181.19 g/mol
InChI Key: IFEFSAVXWIHYIT-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)picolinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(hydroxymethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 5-(hydroxymethyl)picolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(carboxymethyl)picolinic acid.

    Reduction: 5-(hydroxymethyl)picolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(hydroxymethyl)picolinate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester group can enhance lipophilicity and membrane permeability, facilitating the compound’s entry into cells.

Comparison with Similar Compounds

Ethyl 5-(hydroxymethyl)picolinate can be compared with other picolinic acid derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    5-(hydroxymethyl)picolinic acid: Lacks the ester group, making it more hydrophilic.

    Ethyl 5-(carboxymethyl)picolinate: Contains a carboxyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFSAVXWIHYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542790
Record name Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50501-35-4
Record name Ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50501-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.636 g of sodium borohydride was added to 22 mL of ice-cooled ethanol, to which a solution of 1.09 g of calcium chloride in 14 mL of ethanol was added dropwise, followed by addition of 1.20 g of 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid ½ calcium salt, and this mixture was stirred for one hour at room temperature. The reaction mixture, to which 2.8 mL of concentrated sulfuric acid was added, was stirred for 6 hours while heating it under reflux. The reaction mixture was cooled to room temperature and concentrated under reduced pressure followed by successive addition of a saturated aqueous solution of sodium hydrogen carbonate and chloroform, and then the organic phase was separated therefrom. The resultant organic phase was washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 0.34 g of ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate as light yellow solid.
Quantity
0.636 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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